molecular formula C18H20N2O6 B254962 N-{4-nitro-2-methoxyphenyl}-4-(4-methoxyphenoxy)butanamide

N-{4-nitro-2-methoxyphenyl}-4-(4-methoxyphenoxy)butanamide

Cat. No. B254962
M. Wt: 360.4 g/mol
InChI Key: BWVRVQKVDLXCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-nitro-2-methoxyphenyl}-4-(4-methoxyphenoxy)butanamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ (Peroxisome proliferator-activated receptor delta) agonists. It was first discovered in the 1990s and has been studied extensively for its potential applications in various fields of scientific research.

Mechanism of Action

N-{4-nitro-2-methoxyphenyl}-4-(4-methoxyphenoxy)butanamide works by activating the PPARδ receptor, which is a nuclear receptor that regulates the expression of various genes involved in energy metabolism. It increases the expression of genes involved in fatty acid oxidation and energy expenditure, leading to increased endurance and performance.
Biochemical and Physiological Effects:
N-{4-nitro-2-methoxyphenyl}-4-(4-methoxyphenoxy)butanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase endurance and performance, improve insulin sensitivity, reduce inflammation, and promote fat loss. It has also been found to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

N-{4-nitro-2-methoxyphenyl}-4-(4-methoxyphenoxy)butanamide has several advantages for use in lab experiments. It is a highly selective agonist of the PPARδ receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. It is also relatively stable and easy to administer. However, it has some limitations, including potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for research on N-{4-nitro-2-methoxyphenyl}-4-(4-methoxyphenoxy)butanamide. One area of interest is its potential use in treating metabolic disorders such as diabetes and obesity. It may also have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms underlying its effects on endurance and performance in athletes.

Synthesis Methods

The synthesis of N-{4-nitro-2-methoxyphenyl}-4-(4-methoxyphenoxy)butanamide involves several steps, including the reaction of 4-chlorobutyric acid with 4-methoxyphenol, followed by the reaction of the resulting product with 4-nitro-2-methoxyphenylamine. The final step involves the reaction of the resulting product with 4-hydroxyphenylbutazone to form N-{4-nitro-2-methoxyphenyl}-4-(4-methoxyphenoxy)butanamide.

Scientific Research Applications

N-{4-nitro-2-methoxyphenyl}-4-(4-methoxyphenoxy)butanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been studied for its potential use in improving endurance and performance in athletes.

properties

Product Name

N-{4-nitro-2-methoxyphenyl}-4-(4-methoxyphenoxy)butanamide

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-(4-methoxyphenoxy)butanamide

InChI

InChI=1S/C18H20N2O6/c1-24-14-6-8-15(9-7-14)26-11-3-4-18(21)19-16-10-5-13(20(22)23)12-17(16)25-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)

InChI Key

BWVRVQKVDLXCJZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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